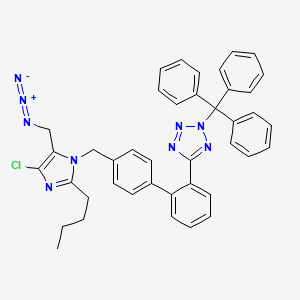
N-Trityl Losartan Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trityl Losartan Azide: is a derivative of Losartan, an angiotensin II receptor antagonist commonly used to treat hypertension. The compound features a trityl (triphenylmethyl) group and an azide functional group, which are significant in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Losartan Azide typically involves the protection of the Losartan molecule with a trityl group, followed by the introduction of an azide group. The trityl protection is usually achieved using trityl chloride in the presence of a base such as pyridine. The azide group can be introduced using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide group in N-Trityl Losartan Azide can undergo nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The trityl group can be oxidized under specific conditions to form trityl cations, which are useful in various organic synthesis reactions.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azide group.
Trityl Chloride (C19H15Cl): Used for trityl protection.
Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH3CN): Solvents for nucleophilic substitution reactions.
Major Products:
Primary Amines: Formed from the reduction of the azide group.
Trityl Cations: Formed from the oxidation of the trityl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Trityl Losartan Azide is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique functional groups make it a valuable reagent in organic synthesis .
Biology and Medicine: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules. Its ability to form stable intermediates makes it useful in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of N-Trityl Losartan Azide involves its interaction with specific molecular targets. The trityl group provides stability and protection to the molecule, while the azide group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and react with specific substrates .
Vergleich Mit ähnlichen Verbindungen
Losartan: The parent compound, used primarily for treating
Eigenschaften
Molekularformel |
C41H36ClN9 |
|---|---|
Molekulargewicht |
690.2 g/mol |
IUPAC-Name |
5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C41H36ClN9/c1-2-3-23-38-45-39(42)37(28-44-48-43)50(38)29-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-46-49-51(47-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3 |
InChI-Schlüssel |
YWAIMMYICGFXDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CN=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
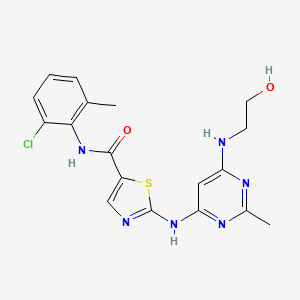
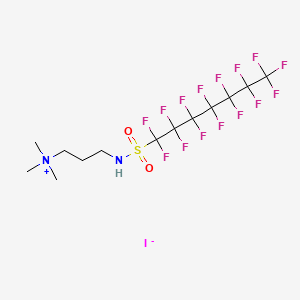


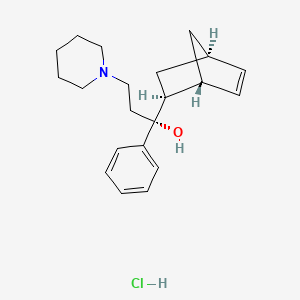

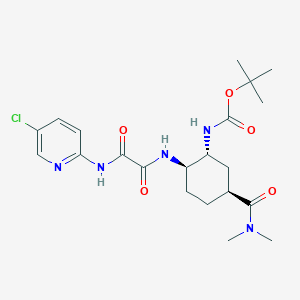
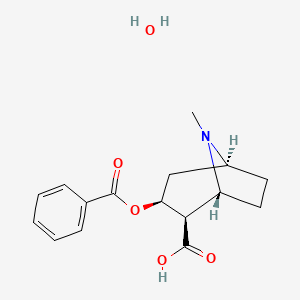

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
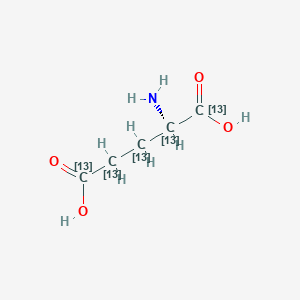
![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
